molecular formula C10H7FN2O2 B2780401 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid CAS No. 1013769-30-6

2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid

Cat. No.: B2780401
CAS No.: 1013769-30-6
M. Wt: 206.176
InChI Key: KOTYONJYKPVHDE-UHFFFAOYSA-N
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Description

2-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C10H7FN2O2. It is a derivative of benzoic acid, where a fluorine atom is substituted at the second position and a pyrazolyl group is attached at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide (2-fluorobenzoic acid), organoboron compound (pyrazolylboronic acid), palladium catalyst (Pd(PPh3)4), base (K2CO3)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The pyrazolyl group can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile, and catalysts like copper(I) iodide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride, solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the fluorine atom.

    Oxidation Products: Oxidized forms of the compound with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms of the compound with fewer oxygen-containing functional groups.

Mechanism of Action

The mechanism of action of 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazolyl group can bind to enzyme active sites or receptor binding pockets, modulating their activity. The fluorine atom enhances the compound’s stability and binding affinity by forming strong interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(1H-pyrazol-1-yl)benzoic acid is unique due to the specific positioning of the fluorine atom and the pyrazolyl group, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-fluoro-5-pyrazol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-9-3-2-7(6-8(9)10(14)15)13-5-1-4-12-13/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTYONJYKPVHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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